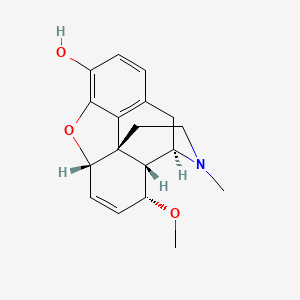
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine . The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as methylation, epoxidation, and hydroxylation.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Key steps include:
Bulk Synthesis: Large quantities of precursor molecules are reacted under controlled conditions.
Catalysis: Catalysts are used to enhance reaction rates and selectivity.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or antitussive properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. Key pathways involved include:
Opioid Receptor Activation: Binding to μ-opioid receptors, leading to analgesic effects.
Signal Transduction: Activation of intracellular signaling pathways, resulting in changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the morphinan class include:
Morphine: A well-known opioid analgesic with a similar structure but different functional groups.
Codeine: Another opioid analgesic with a methoxy group at a different position.
Dextromethorphan: A cough suppressant with a similar backbone but different pharmacological properties.
Uniqueness
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is unique due to its specific functional groups and their positions, which confer distinct chemical and pharmacological properties. Its unique structure allows for specific interactions with molecular targets, leading to its particular effects and applications.
Properties
CAS No. |
63813-36-5 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,5R,7aS,12bS)-5-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-14-6-5-13(21-2)16(18)11(19)9-10-3-4-12(20)17(22-14)15(10)18/h3-6,11,13-14,16,20H,7-9H2,1-2H3/t11-,13-,14+,16-,18-/m1/s1 |
InChI Key |
WRARHXOFVWZVMD-VPVDLENFSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
Canonical SMILES |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















